molecular formula C3H3ClN2O2S B13111731 3-Chloro-1H-pyrazole-4-sulfinicacid

3-Chloro-1H-pyrazole-4-sulfinicacid

Cat. No.: B13111731
M. Wt: 166.59 g/mol
InChI Key: PSDDUXUVVWEGHR-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazole-4-sulfinicacid is a heterocyclic compound containing a pyrazole ring substituted with a chlorine atom at the 3-position and a sulfinic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazole-4-sulfinicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazole-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-1H-pyrazole-4-sulfinicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazole-4-sulfinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-pyrazole-4-sulfinicacid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C3H3ClN2O2S

Molecular Weight

166.59 g/mol

IUPAC Name

5-chloro-1H-pyrazole-4-sulfinic acid

InChI

InChI=1S/C3H3ClN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8)

InChI Key

PSDDUXUVVWEGHR-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1S(=O)O)Cl

Origin of Product

United States

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